![molecular formula C16H15N5O4S3 B2981947 2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391868-61-4](/img/structure/B2981947.png)
2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O4S3 and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2,6-Dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied for their effectiveness as corrosion inhibitors. For example, benzothiazole derivatives have demonstrated substantial corrosion inhibition efficiency for steel in acidic solutions, indicating potential applications in industrial corrosion prevention (Hu et al., 2016).
Anticancer and Antimicrobial Properties
Derivatives of thiadiazole, a core component of the chemical , have been synthesized and evaluated for their potential anticancer and antimicrobial activities. Certain compounds have shown promising results against a variety of cancer cell lines and microbial strains, suggesting potential for further development as therapeutic agents (Tiwari et al., 2017).
Synthesis and Chemical Properties
The chemical's derivatives have been the subject of numerous studies focusing on their synthesis and chemical properties. This includes research on new synthetic routes for related compounds and investigations into their structural characteristics, which are crucial for understanding their potential applications in various fields, including medicinal chemistry (Meziane et al., 1998).
Protein-Tyrosine Phosphatase 1B Inhibitors
Compounds related to 2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been investigated as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in insulin signaling and diabetes. These studies highlight the potential of such compounds in the development of new treatments for metabolic disorders (Navarrete-Vázquez et al., 2012).
Biological Activity and Mechanism Studies
Research has also focused on understanding the biological activities and action mechanisms of thiadiazole derivatives, including those related to the compound . These studies are crucial in identifying the therapeutic potential and safety profile of these compounds in various medical and scientific applications (Song et al., 2017).
properties
IUPAC Name |
2,6-dimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c1-24-9-4-3-5-10(25-2)12(9)13(23)19-15-20-21-16(28-15)27-8-11(22)18-14-17-6-7-26-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOHRXNCDDUBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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